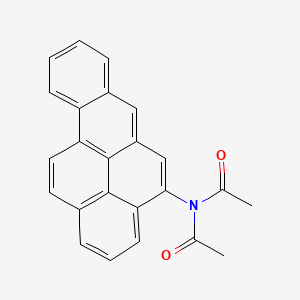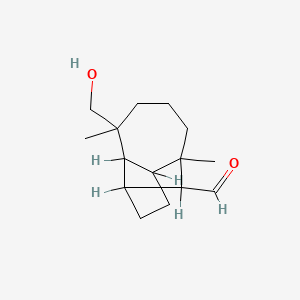
N-(2,4-dichlorophenyl)-1-piperidinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-1-piperidinecarbothioamide is a member of thioureas.
Applications De Recherche Scientifique
Structure-Activity Relationships
Cannabinoid Receptor Antagonists : Compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) are potent antagonists for the CB1 cannabinoid receptor. They have been instrumental in studying structure-activity relationships of cannabinoid receptors and developing pharmacological probes (Lan et al., 1999).
Molecular Interaction Studies : These compounds are used to understand the molecular interactions with CB1 cannabinoid receptors, aiding in the development of more potent and selective cannabinoid receptor antagonists (Shim et al., 2002).
Pharmacological Applications
Cannabinoid Receptor Research : Derivatives of N-(2,4-dichlorophenyl)-1-piperidinecarbothioamide are used in in vivo studies to bind to cannabinoid receptors, helping to characterize these receptors in the brain (Gatley et al., 1996).
Potential in Treating Alcohol Dependence : Studies suggest that SR141716, a cannabinoid CB1 receptor antagonist, can potentially be used to treat alcohol dependence and may possess anti-relapse properties (Serra et al., 2002).
Effects on Neurotransmitter Release : Investigations into the effects of SR141716A on neurotransmitter release have shown that it can increase norepinephrine outflow in the rat anterior hypothalamus, contributing to its pharmacological actions (Tzavara et al., 2001).
Chemical and Structural Analysis
Synthesis and Characterization : Research into the synthesis and characterization of compounds like NESS 0327, a novel cannabinoid antagonist, contributes to understanding the chemical properties and potential therapeutic applications of these compounds (Ruiu et al., 2003).
Solubility Studies : Studies on the solubility of related compounds in various solvents provide valuable information for pharmaceutical formulation and drug delivery systems (Shakeel et al., 2014).
Propriétés
Nom du produit |
N-(2,4-dichlorophenyl)-1-piperidinecarbothioamide |
|---|---|
Formule moléculaire |
C12H14Cl2N2S |
Poids moléculaire |
289.2 g/mol |
Nom IUPAC |
N-(2,4-dichlorophenyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C12H14Cl2N2S/c13-9-4-5-11(10(14)8-9)15-12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,17) |
Clé InChI |
WFWNEUHFWIIRIP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=S)NC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



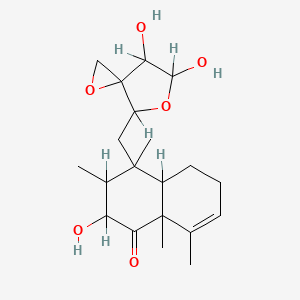
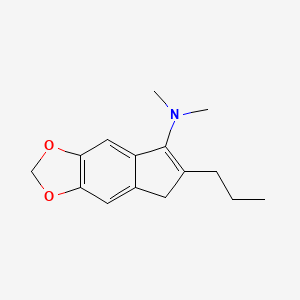
![N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-3-iodobenzamide](/img/structure/B1198495.png)
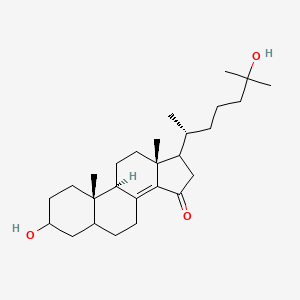
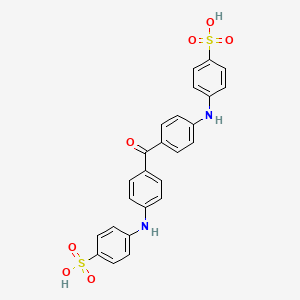
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenoxy]oxane-2-carboxylic acid](/img/structure/B1198498.png)
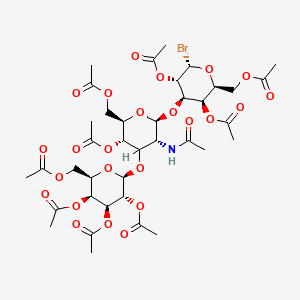
![2-[(Bromoacetyl)oxy]benzoic acid](/img/structure/B1198505.png)
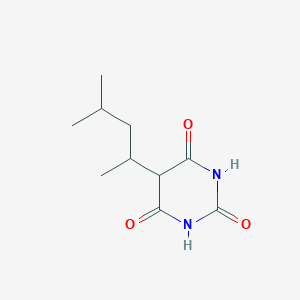


![(4S,5aR)-2,5a-dimethyl-4-sulfanyl-4,5,6,7,10,11-hexahydro-[1]benzofuro[4,5-h]isochromen-6-ol](/img/structure/B1198513.png)
